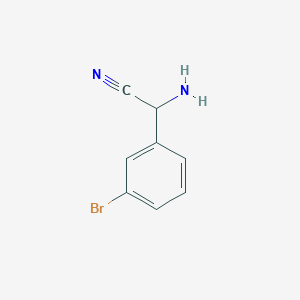

2-Amino-2-(3-bromophenyl)acetonitrile

Description

Significance of Alpha-Aminonitriles as Versatile Synthons and Building Blocks

Alpha-aminonitriles (α-aminonitriles) are a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. First synthesized by Adolph Strecker in 1850, they are most famously known as key intermediates in the Strecker synthesis of α-amino acids. mdpi.comorganic-chemistry.org This reaction, involving an aldehyde or ketone, an amine, and a cyanide source, remains one of the most effective methods for preparing a wide array of both natural and unnatural α-amino acids. mdpi.comresearchgate.net

The synthetic utility of α-aminonitriles extends far beyond their role as amino acid precursors. They are considered versatile synthons due to their bifunctional nature and multiple modes of reactivity. rsc.org The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, leading to the formation of 1,2-diamines. mdpi.comrsc.org The amino group, conversely, can undergo various substitution reactions. This dual reactivity allows for the synthesis of a diverse range of important molecules, including nitrogen-containing heterocycles like imidazoles and thiadiazoles. mdpi.comresearchgate.net

Furthermore, α-aminonitriles can act as masked iminium ion equivalents or, upon α-metallation, as nucleophilic acyl anion equivalents, a reversal of their typical polarity known as "Umpolung". rsc.org This versatility has been harnessed in the synthesis of complex natural products and other biologically active molecules. rsc.orguni-mainz.de Their importance is underscored by their presence in pharmaceuticals and agrochemicals, where they have shown activities such as anticancer, antiviral, and antibacterial properties. mdpi.comresearchgate.netresearchgate.net

| Reactivity Mode of α-Aminonitriles | Resulting Functional Group/Molecule Type |

| Nitrile Hydrolysis | α-Amino Acids, α-Amino Amides |

| Nitrile Reduction | 1,2-Diamines |

| Use as Iminium Ion Equivalents | Cationic Reactions, Heterocycle Synthesis |

| α-Metallation (Umpolung) | Acyl Anion Equivalents for Asymmetric Synthesis |

| Cyclization Reactions | Imidazoles, Thiadiazoles, Pyrroles |

Strategic Importance of Brominated Aromatic Systems in Organic Synthesis

The presence of a bromine atom on an aromatic ring, as seen in the "3-bromophenyl" portion of 2-Amino-2-(3-bromophenyl)acetonitrile, is of immense strategic importance in organic synthesis. Aryl bromides are highly valuable intermediates primarily because the carbon-bromine bond is amenable to a wide variety of powerful chemical transformations. nih.gov

Most notably, aryl bromides are key substrates for transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions, which include the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, allow for the precise formation of carbon-carbon bonds. This enables chemists to connect the brominated aromatic ring to other organic fragments, building molecular complexity with high efficiency and control. Aryl bromides are also precursors for forming carbon-nitrogen (Buchwald-Hartwig amination), carbon-oxygen, and carbon-sulfur bonds. nih.gov

The reactivity of the C-Br bond strikes a useful balance; it is stable enough to be carried through multiple synthetic steps but reactive enough to participate readily in coupling reactions, often under milder conditions than the corresponding aryl chlorides. This makes aryl bromides preferred starting materials in the synthesis of pharmaceuticals, agrochemicals, pigments, and functional materials. nih.govjalsnet.com

Beyond cross-coupling, the bromine atom can be converted into other useful functionalities. For instance, it can be transformed into an organolithium or Grignard reagent through metal-halogen exchange, creating a potent carbon-based nucleophile for reaction with various electrophiles. nih.gov This versatility makes brominated aromatic systems fundamental building blocks for constructing complex molecular architectures. researchgate.net

| Transformation of Aryl Bromides | Reagents/Catalysts | Bond Formed |

| Suzuki Coupling | Pd catalyst, boronic acid/ester | C-C |

| Heck Coupling | Pd catalyst, alkene | C-C |

| Sonogashira Coupling | Pd/Cu catalysts, terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Pd catalyst, amine | C-N |

| Ullmann Condensation | Cu catalyst, alcohol/thiol | C-O / C-S |

| Grignard Reagent Formation | Mg metal | C-Mg (nucleophilic C) |

| Organolithium Formation | Alkyllithium (e.g., n-BuLi) | C-Li (nucleophilic C) |

Overview of Academic Research Trajectories for Related Chemical Entities

While specific research on this compound is not extensively documented in readily available literature, the research trajectories of closely related compounds, such as 2-amino-2-phenylacetonitrile (B102233) and its derivatives, provide a clear indication of its potential applications. nih.gov Research on these analogous structures primarily focuses on their utility as synthetic intermediates for creating molecules with significant biological activity.

Derivatives of 2-amino-2-phenylacetonitrile are frequently explored as precursors to non-proteinogenic α-amino acids. mdpi.com These unnatural amino acids are of great interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability, modify their conformation, or improve their biological activity. For example, derivatives of 3-(2-thienyl)alanine, an analogue of phenylalanine, have been synthesized from related aminonitrile precursors. mdpi.com

Furthermore, the α-alkylation of arylacetonitriles is a key transformation for producing versatile intermediates for pharmaceuticals. acs.org The development of catalytic methods for these reactions is an active area of research. The core structure of 2-amino-2-arylacetonitrile is also a component of more complex heterocyclic systems that are investigated for various therapeutic properties. Research has shown that derivatives can be converted into substituted pyrroles and other nitrogen-containing rings. mdpi.com

The combination of the aminonitrile functionality with a halogenated phenyl ring suggests a research trajectory focused on using this compound as a dual-function building block. A plausible research path would involve first modifying the aminonitrile portion of the molecule (e.g., protection of the amine, conversion of the nitrile) and subsequently using the bromo-substituent as a handle for metal-catalyzed cross-coupling reactions to build more complex, drug-like molecules. This approach allows for the rapid diversification of the core structure, making it a valuable scaffold in discovery chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-bromophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTSSLCMKVEGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways to 2-Amino-2-(3-bromophenyl)acetonitrile and its Structural Analogues

α-Aminonitriles are a critical class of organic compounds, serving as valuable intermediates for the synthesis of α-amino acids and various nitrogen-containing bioactive molecules. nih.gov The target molecule, this compound, is a member of this class, and its synthesis can be achieved through several well-established and innovative chemical pathways.

First described by Adolph Strecker in 1850, the Strecker synthesis is a cornerstone method for preparing α-aminonitriles and was instrumental in the first-ever synthesis of an amino acid. mdpi.comwikipedia.orgnih.gov The classical reaction involves a one-pot condensation of an aldehyde or ketone, ammonia (B1221849) or a primary amine, and a cyanide source. nrochemistry.com For the specific synthesis of this compound, the reaction would commence with 3-bromobenzaldehyde, ammonia, and a cyanide source.

The reaction mechanism proceeds in two main stages. First, the aldehyde and ammonia condense to form an imine intermediate after the loss of a water molecule. wikipedia.orgnih.gov Subsequently, a nucleophilic cyanide ion attacks the imine carbon, yielding the final α-aminonitrile product. wikipedia.orgorganic-chemistry.org

Figure 1: General mechanism of the Strecker reaction.

Figure 1: General mechanism of the Strecker reaction.To mitigate the hazards associated with using highly toxic hydrogen cyanide (HCN) gas, modern protocols often employ alternative, easier-to-handle cyanide sources. nrochemistry.com Trimethylsilyl cyanide (TMSCN) is a widely used substitute that reacts efficiently under various catalytic conditions. nih.gov A diverse array of catalysts has been developed to improve the efficiency and scope of the Strecker reaction, including various Lewis acids and organocatalysts. nih.govmdpi.com

| Catalyst | Carbonyl Component | Amine Component | Cyanide Source | Solvent | Yield |

| Indium Powder | Benzaldehyde | Aniline | TMSCN | Water | 98% |

| Montmorillonite KSF Clay | Benzaldehyde | Aniline | KCN | Dichloromethane | 92% |

| Sulfated Polyborate | Benzaldehyde | Aniline | TMSCN | Solvent-free | 99% |

| (Bromodimethyl)sulfonium bromide | Benzaldehyde | Benzylamine | TMSCN | Dichloromethane | 95% |

| Palladium Complex | Benzaldehyde | Aniline | TMSCN | Toluene | Good |

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. acs.org The Strecker reaction is a classic example of a three-component reaction (3-CR), valued for its high atom economy and procedural simplicity. mdpi.comnih.govacs.org

Building on the principles of the Strecker reaction, numerous MCR protocols have been developed for α-aminonitrile synthesis, often employing different catalysts to enhance reaction rates and yields under mild conditions. For instance, indium powder has been demonstrated to be a highly efficient catalyst for the three-component synthesis of α-aminonitriles in water, an environmentally benign solvent. nih.gov This method is applicable to a wide range of aldehydes (aliphatic, aromatic, heteroaromatic) and amines (aliphatic, heterocyclic, aromatic), consistently producing excellent yields. nih.gov Similarly, palladium complexes have been used to catalyze the three-component reaction between aldehydes, amines, and TMSCN at room temperature. organic-chemistry.org

| Catalyst System | Reactant 1 (Carbonyl) | Reactant 2 (Amine) | Reactant 3 (Cyanide) | Key Features |

| Indium Powder in Water | Various Aldehydes/Ketones | Various Amines | TMSCN | Environmentally friendly (uses water), high yields (79-98%), broad substrate scope. nih.gov |

| β-Cyclodextrin in Water | Imines (pre-formed or in situ) | - | TMSCN | Biomimetic approach, quantitative yields, neutral conditions. organic-chemistry.org |

| NHC-Amidate Palladium(II) Complex | Various Aldehydes/Ketones | Aliphatic/Aromatic Amines | TMSCN | Mild conditions (room temperature), good yields. organic-chemistry.org |

| Montmorillonite KSF Clay | Various Aldehydes/Ketones | Various Amines | KCN | Heterogeneous catalyst, simple workup. organic-chemistry.org |

Reductive amination is another powerful method in synthetic chemistry for the formation of amines from carbonyl compounds. wikipedia.org This process converts an aldehyde or ketone into an amine through an intermediate imine, which is then reduced in the same reaction vessel. masterorganicchemistry.com While this method does not produce the nitrile functionality seen in this compound, it is a key strategy for synthesizing structurally related amines, such as 1-(3-bromophenyl)methanamine, from the same 3-bromobenzaldehyde precursor.

The reaction is typically performed as a one-pot synthesis where the carbonyl compound, an amine (or ammonia), and a reducing agent are combined. wikipedia.org A crucial aspect of this reaction is the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and the less toxic sodium triacetoxyborohydride (NaBH(OAc)₃), which are milder than reagents like sodium borohydride (NaBH₄). masterorganicchemistry.com

Figure 2: General scheme for reductive amination of an aldehyde.

Figure 2: General scheme for reductive amination of an aldehyde.Leveraging Acetonitrile (B52724) and its Derivatives as Core Synthons in Organic Transformations

Acetonitrile (CH₃CN) is widely recognized as a polar aprotic solvent in organic chemistry, but its utility extends far beyond this role. wikipedia.orgchemicalbook.com It is also a valuable and economical two-carbon building block, or synthon, in a variety of organic transformations. chemicalbook.commdpi.com Its methyl protons are weakly acidic, allowing for deprotonation to form a nucleophile, and the molecule can also participate in radical reactions, making it a versatile precursor for introducing cyanomethyl or cyano groups. mdpi.com

Cyanomethylation involves the introduction of a cyanomethyl (−CH₂CN) group into a molecule. Acetonitrile is a primary source for this functional group. mdpi.com The reaction can proceed through different mechanisms, often involving the generation of a cyanomethyl radical (•CH₂CN) or a cyanomethyl anion (⁻CH₂CN).

Transition metal catalysts, particularly those based on copper, have been effectively used to facilitate cyanomethylation reactions. For instance, Cu(OAc)₂ can catalyze the reaction of various imines with acetonitrile to synthesize arylacrylonitriles. mdpi.comencyclopedia.pub Other protocols involve the radical-initiated cyanomethylarylation of alkenes, which can be mediated by heterogeneous photocatalysts, offering a transition-metal-free and environmentally friendly alternative. beilstein-journals.org These radical cascade reactions allow for the construction of complex nitrogenous heterocyclic compounds. beilstein-journals.orgresearchgate.net More recently, synergistic catalysis involving rhodium and a silane has enabled the direct, highly selective allylic cyanomethylation using inert acetonitrile. dicp.ac.cn

| Reaction Type | Catalyst/Initiator | Substrate | Key Outcome |

| Cyanomethylation of Imines | Cu(OAc)₂ | Imines | Synthesis of arylacrylonitriles. mdpi.comencyclopedia.pub |

| Cyanomethylarylation of Alkenes | K-modified carbon nitride (Photocatalyst) | N-arylallylamines | Construction of cyanomethylated indolines. beilstein-journals.org |

| Allylic Cyanomethylation | Rhodium / Silane | Allylic carbonates | Direct asymmetric synthesis of chiral homoallylic nitriles. dicp.ac.cn |

| Cyanomethylation of Alkynoates | TBPB (Radical Initiator) | Aryl alkynoates | Synthesis of 3-cyanomethylated coumarins. acs.org |

Electrochemistry offers a powerful and sustainable platform for organic synthesis, and acetonitrile plays a dual role in many such transformations as both a solvent and an active reagent. researchgate.netkangyangintl.com Its high dielectric constant and wide potential window make it an excellent medium for electrochemical reactions. cdnsciencepub.com

In electrosynthesis, acetonitrile can serve as a source of carbon and/or nitrogen, enabling the formation of C-C, C-N, and C-S bonds. kangyangintl.comrsc.org These transformations are often facilitated by redox mediators and allow for the synthesis of valuable products like amides and nitrogen-containing heterocycles under mild conditions. researchgate.netrsc.org For example, the electrochemical amidation of C(sp²)-H and C(sp³)-H bonds can be achieved using acetonitrile as the amide source in the absence of metal catalysts or external oxidants. researchgate.net Furthermore, electrochemical methods can induce the functionalization of alkenes and alkynes, where in situ-generated carbocations undergo a Ritter-type amidation with acetonitrile to install a C-N bond. rsc.org

Formation of Key Intermediates and Precursors in Cascade and Domino Synthetic Sequences

α-Aminonitriles are highly valuable precursors in cascade and domino reactions due to their bifunctional nature, allowing for the rapid construction of complex molecular architectures from simple starting materials.

The dual reactivity of α-aminonitriles makes them ideal candidates for the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov

Quinolines: The synthesis of quinoline derivatives can be achieved through domino reactions. For instance, a domino nitro reduction-Friedländer heterocyclization provides an efficient route to substituted quinolines. nih.govresearchgate.net While this specific example utilizes a β-keto-nitrile, the underlying principle of a cascade reaction involving a nitrile functionality to construct the quinoline core is relevant. α-Aminonitriles can potentially be employed in similar sequences where the amino group participates in the cyclization following an initial condensation or addition reaction. A one-pot synthesis of 2-aminoquinoline-based alkaloids has been developed starting from acetonitrile, showcasing the utility of the nitrile group in forming this heterocyclic system.

Purines: The de novo biosynthesis of purines involves a complex pathway starting from ribose-5-phosphate. While not a direct chemical synthesis, it highlights the fundamental building blocks required. In synthetic chemistry, the construction of the purine scaffold often involves the sequential formation of the imidazole and pyrimidine rings. While direct cascade reactions starting from α-aminonitriles for purine synthesis are not extensively documented, their potential as precursors for substituted imidazoles, which are key intermediates in many purine syntheses, is recognized.

Chromenes: The synthesis of chromene derivatives can be achieved through various cascade reactions. One such example is the arylamine-catalyzed Mannich-cyclization cascade reaction for the facile synthesis of substituted 2H-benzo[h]chromenes. This reaction proceeds through the generation of ortho-quinone methides. Although this example does not directly involve an α-aminonitrile, the principle of a cascade reaction leading to the chromene core is demonstrated. The nucleophilic nature of the amino group in this compound could potentially be exploited in similar cascade sequences initiated by a Michael addition or a Mannich-type reaction.

Nitrilium ions are highly reactive intermediates that play a crucial role in a variety of synthetic transformations, including the synthesis of nitrogen-containing heterocycles. These ions can be generated in situ from various precursors, including nitriles and amides.

The generation of nitrilium ions from α-aminonitriles is a plausible, though not extensively documented, pathway. Conceptually, protonation or Lewis acid activation of the nitrile nitrogen, followed by elimination of the amino group, could lead to the formation of a nitrilium ion. However, a more common route to nitrilium ions involves the reaction of nitriles with electrophiles or the dehydration of amides.

Once generated, these nitrilium ions are powerful electrophiles and can participate in intramolecular cyclization reactions to form a wide range of heterocyclic systems. For example, the in-situ generation of a nitrilium ion from an amide, followed by a cascade reaction, has been shown to produce a 6H- nih.govbenzopyrano[4,3-b]quinolone. This demonstrates the synthetic utility of nitrilium ions in complex heterocycle synthesis. The potential for this compound to act as a precursor to such reactive intermediates in cascade sequences remains an area for further exploration.

Elucidation of Chemical Reactivity and Mechanistic Aspects

Reactivity Profiles of the Amino and Nitrile Functional Groups

2-Amino-2-(3-bromophenyl)acetonitrile is an α-aminonitrile, a class of compounds that are notable for their bifunctional nature. They possess both a nucleophilic center at the amino group and an electrophilic center at the carbon atom of the nitrile group. This duality makes them valuable intermediates in the synthesis of a variety of organic molecules, including amino acids and heterocyclic compounds arkat-usa.org.

Investigation of Nucleophilic Characteristics of the Amino Moiety

The primary amino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic fiveable.melibretexts.org. This characteristic allows it to participate in a range of chemical reactions by attacking electron-deficient centers.

Typical Reactions of the Amino Group:

Acylation: The amino group can react with acylating agents such as acyl chlorides and acid anhydrides to form N-acylated derivatives. This reaction proceeds through nucleophilic acyl substitution.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this process can be difficult to control and may result in a mixture of products, including the quaternary ammonium (B1175870) salt libretexts.org.

Reaction with Carbonyl Compounds: The amino group can react with aldehydes and ketones to form imines (Schiff bases) youtube.com. This reaction is a key step in various synthetic transformations.

The nucleophilicity of primary amines is generally influenced by steric hindrance and the electronic nature of the substituents on the alpha-carbon fiveable.meresearchgate.net. In the case of this compound, the presence of the bulky 3-bromophenyl group may introduce some steric hindrance, potentially modulating its reactivity compared to simpler aliphatic aminonitriles.

Examination of the Electrophilic Nature of the Nitrile Functionality

The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom bearing a partial positive charge, making it electrophilic. This allows the nitrile group to undergo nucleophilic attack.

Common Reactions Involving the Nitrile Group:

| Reaction Type | Reagent(s) | Product(s) | Description |

| Hydrolysis | Strong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH) with heating | Carboxylic acid (or carboxylate salt), Amide (intermediate) | The nitrile is converted to a carboxylic acid, typically proceeding through an amide intermediate. Protonation of the nitrile nitrogen in acidic conditions enhances the electrophilicity of the carbon atom, facilitating attack by water chemistrysteps.commasterorganicchemistry.com. |

| Reduction | Strong reducing agents (e.g., LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni) | Primary amine | The nitrile group is reduced to a primary amino group, yielding a diamine. This transformation occurs via nucleophilic addition of hydride ions chemistrysteps.com. |

| Reduction to Aldehyde | Milder reducing agents (e.g., DIBAL-H) followed by hydrolysis | Aldehyde | The reaction can be stopped at the imine stage, which is then hydrolyzed to an aldehyde masterorganicchemistry.com. |

| Addition of Organometallic Reagents | Grignard reagents (R-MgX) or organolithium reagents (R-Li) followed by hydrolysis | Ketone | The nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon. The resulting imine intermediate is then hydrolyzed to a ketone chemistrysteps.com. |

The electrophilicity of the nitrile carbon in this compound is expected to be enhanced by the electron-withdrawing effect of the adjacent amino group and the 3-bromophenyl ring.

Impact of Bromine Substitution on Molecular Reactivity and Stereoselectivity

The bromine atom at the meta-position of the phenyl ring significantly influences the electronic properties of the molecule, which in turn affects its reactivity.

Studies on Regioselectivity and Stereochemical Control in Reactions

While specific studies on the regioselectivity and stereochemical control in reactions of this compound are not extensively documented in publicly available literature, general principles of organic chemistry allow for predictions.

Regioselectivity: In reactions involving the aromatic ring, the bromine atom, being an ortho-, para-director for electrophilic aromatic substitution, would direct incoming electrophiles to the positions ortho and para to itself. However, the amino and nitrile groups are more likely to be the primary sites of reaction. In reactions where the 3-bromophenyl group itself acts as a reactant, for example in cross-coupling reactions, the bromine atom provides a specific site for functionalization.

Stereochemical Control: The carbon atom to which both the amino and nitrile groups are attached is a chiral center. Therefore, reactions involving this center can potentially proceed with stereoselectivity.

Diastereoselectivity: In molecules that already contain a chiral center, the introduction of a new stereocenter can lead to the preferential formation of one diastereomer over another. This is often governed by steric and electronic interactions in the transition state.

Enantioselectivity: The synthesis of a specific enantiomer of this compound can be achieved through asymmetric synthesis, for instance, by using a chiral catalyst in a Strecker-type reaction mdpi.com. The subsequent reactions of an enantiomerically pure starting material can proceed with retention or inversion of configuration, depending on the reaction mechanism, allowing for the synthesis of chiral products.

Analysis of Electron-Withdrawing Effects of Halogen Atoms on Reactivity

The bromine atom is an electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect deactivates the aromatic ring towards electrophilic substitution compared to unsubstituted benzene lumenlearning.com.

Impact on Functional Group Reactivity:

Amino Group: The electron-withdrawing nature of the 3-bromophenyl group decreases the electron density on the nitrogen atom of the amino group. This reduction in electron density is expected to decrease the basicity and nucleophilicity of the amino group compared to an unsubstituted phenyl analog.

Nitrile Group: Conversely, the electron-withdrawing effect of the 3-bromophenyl group increases the partial positive charge on the carbon atom of the nitrile group. This enhances the electrophilicity of the nitrile, making it more susceptible to attack by nucleophiles.

The following table summarizes the predicted electronic effects of the 3-bromo substituent:

| Functional Group | Electronic Effect of 3-Bromo Substituent | Predicted Impact on Reactivity |

| Amino Group | Inductive electron withdrawal (-I) | Decreased nucleophilicity and basicity |

| Nitrile Group | Inductive electron withdrawal (-I) | Increased electrophilicity |

| Phenyl Ring | Inductive electron withdrawal (-I), Resonance electron donation (+R) | Deactivation towards electrophilic aromatic substitution |

Detailed Mechanistic Investigations of Transformations Involving the Compound

While specific mechanistic studies for reactions of this compound are limited, the mechanisms of key transformations for α-aminonitriles are well-established.

Mechanism of the Strecker Synthesis:

The formation of this compound can be achieved through the Strecker synthesis, starting from 3-bromobenzaldehyde, a source of ammonia (B1221849) (like ammonium chloride), and a cyanide source (like potassium cyanide) masterorganicchemistry.comwikipedia.orgfrontiersin.org.

Imine Formation: 3-Bromobenzaldehyde reacts with ammonia to form an imine (or more accurately, an iminium ion under acidic conditions) with the elimination of water.

Cyanide Addition: The nucleophilic cyanide ion then attacks the electrophilic carbon of the imine, leading to the formation of the α-aminonitrile product.

Mechanism of Nitrile Hydrolysis:

The hydrolysis of the nitrile group to a carboxylic acid under acidic conditions generally proceeds as follows masterorganicchemistry.comfrontiersin.org:

Protonation: The nitrogen atom of the nitrile is protonated by the acid, which increases the electrophilicity of the nitrile carbon.

Nucleophilic Attack by Water: A water molecule attacks the nitrile carbon.

Tautomerization: The initial adduct undergoes tautomerization to form an amide.

Amide Hydrolysis: The resulting amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and ammonium ion.

These generalized mechanisms provide a framework for understanding the transformations of this compound, with the acknowledgment that the electronic effects of the 3-bromophenyl group will influence the rates of these individual steps.

Cascade and Domino Reaction Pathways

While specific examples detailing cascade and domino reactions commencing directly from this compound are not extensively documented in dedicated studies, the well-established reactivity of α-aminonitriles allows for postulation of their involvement in such sequences, often as key intermediates. These reactions are highly valued in synthetic chemistry for their efficiency, as they enable the formation of multiple chemical bonds in a single synthetic operation without the need to isolate intermediates.

One-pot multi-component reactions (MCRs) that lead to the formation of complex heterocyclic systems can be considered a form of cascade or domino reaction. For instance, the synthesis of fused indeno-pyrido[2,3-d]pyrimidines has been achieved through a β-cyclodextrin-catalyzed multicomponent reaction in aqueous media. This reaction involves an aldehyde, 1,3-indanedione, and 6-aminouracil. The plausible mechanism for this transformation involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization, all occurring in a single pot acs.org. Although this example does not directly use this compound, it illustrates a domino pathway where an amino group and other functionalities react sequentially to build a complex heterocyclic scaffold.

A hypothetical domino reaction involving an α-aminonitrile like this compound could be envisioned in the synthesis of substituted thiazoles. The Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide derpharmachemica.comvinhuni.edu.vn. A domino variation could potentially involve an in-situ formation of a necessary intermediate from the α-aminonitrile, which then undergoes subsequent cyclization and aromatization steps to yield the thiazole ring.

Another relevant example of a cascade process is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles. This transformation proceeds through a nucleophilic intramolecular cyclization followed by an oxidation step acs.orgnih.govsemanticscholar.org. While the starting material is more complex than this compound, it demonstrates how an amino group and a nitrile can be involved in a sequential reaction to form a heterocyclic system. One variation of this process involves a two-step cascade where hydrocyanation of an ortho-aminochalcone is followed by a potassium hydroxide-assisted cyclization nih.gov.

The following table outlines representative stages in hypothetical domino reactions involving α-aminonitrile scaffolds.

| Stage | Reaction Type | Intermediate Formed | Final Product Class |

| 1 | Knoevenagel Condensation | α,β-Unsaturated system | Fused Pyrimidines acs.org |

| 2 | Michael Addition | Adduct from nucleophilic attack | Fused Pyrimidines acs.org |

| 3 | Intramolecular Cyclization | Initial heterocyclic ring | Fused Pyrimidines acs.org |

| 4 | Dehydration/Aromatization | Stable heterocyclic system | Thiazoles, Indoles |

Catalyzed Reaction Mechanisms

The participation of this compound and related α-aminonitriles in catalyzed reactions is crucial for the controlled and efficient synthesis of various molecular targets. Catalysts can influence the reaction rate, selectivity (chemo-, regio-, and stereo-), and can enable transformations that are not feasible under thermal conditions.

Acid-Catalyzed Cyclization:

Acid catalysis is a common strategy to promote the cyclization of nitrile-containing compounds. For instance, the cyclization of 3-benzoyl-2-cyanobutyronitrile to 2-amino-4-methyl-5-phenyl-3-furonitrile can be effectively mediated by acids like trifluoroacetic acid (TFA) clockss.org. The proposed mechanism involves the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon. This activation facilitates the intramolecular attack by a nucleophile, in this case, the enol form of the ketone, to initiate the cyclization process clockss.org. A similar acid-catalyzed intramolecular cyclization could be envisioned for derivatives of this compound, provided a suitable internal nucleophile is present.

Metal-Catalyzed Reactions:

While specific metal-catalyzed reactions starting directly with this compound are not prominently detailed, the broader class of α-aminonitriles are known to be precursors for metal-catalyzed processes. For example, the synthesis of imidazoles and imidazolones can be achieved through a (3+2) annulation of azaoxyallyl cations with nitriles and cyanamides nih.gov. This reaction can be applied to the formal synthesis of biologically active compounds. The mechanism is proposed to proceed via an initial O-alkylation followed by rearrangement to the more thermodynamically stable N-alkylated product nih.gov.

The following table summarizes different catalytic approaches and their mechanistic features relevant to the reactivity of α-aminonitriles.

| Catalyst Type | Reaction | Key Mechanistic Step | Potential Product |

| Brønsted Acid (e.g., TFA) | Intramolecular Cyclization | Protonation and activation of the nitrile group clockss.org. | Aminofurans clockss.org |

| Supramolecular (e.g., β-Cyclodextrin) | Multicomponent Reaction | Host-guest complexation facilitating sequential reactions acs.org. | Fused Pyrimidines acs.org |

| Lewis Acid/Transition Metal | (3+2) Annulation | Coordination to nitrile, facilitating nucleophilic attack. | Imidazolones nih.gov |

These examples underscore the synthetic potential of this compound as a precursor in sophisticated chemical transformations, guided by the principles of cascade reactions and catalysis.

Advanced Computational and Theoretical Chemical Studies

Applications of Density Functional Theory (DFT) for Molecular Insights

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the calculation of various molecular properties that provide deep insights into the molecule's structure, stability, and reactivity. The following sections detail the application of DFT-based methods to elucidate the characteristics of 2-Amino-2-(3-bromophenyl)acetonitrile.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this purpose, DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) | ~1.39 Å |

| C-Br | ~1.90 Å |

| C-CN | ~1.47 Å |

| C-N (amino) | ~1.45 Å |

| C≡N | ~1.16 Å |

| ∠ C-C-C (aromatic) | ~120° |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior towards electrophilic and nucleophilic reagents. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show distinct features. A region of strong negative potential (red) would be localized around the nitrogen atom of the nitrile group due to its high electronegativity and the presence of a lone pair of electrons. The bromine atom would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the amino group would be characterized by a positive potential (blue), making them potential sites for hydrogen bonding and interaction with nucleophiles. Computational studies on related phthalonitrile (B49051) and bromophenyl molecules confirm that nitrogen atoms in nitrile groups and halogen atoms are typically associated with negative electrostatic potentials, which are preferred sites for electrophilic attack. niscpr.res.indergipark.org.tr

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Nitrile Nitrogen (N) | Highly Negative (Red) | Site for electrophilic attack |

| Amino Hydrogens (H) | Highly Positive (Blue) | Site for nucleophilic attack/H-bonding |

| Bromine Atom (Br) | Negative | Potential interaction site |

| Aromatic Ring (π-system) | Moderately Negative | Interaction with electrophiles |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. elsevierpure.com

In this compound, the HOMO is expected to be primarily localized on the bromophenyl ring and the amino group, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, is likely to be distributed over the nitrile group and the aromatic ring, which can act as electron acceptors. The presence of the electron-donating amino group and the electron-withdrawing nitrile group will influence the energies of these orbitals. DFT calculations on substituted benzenes show that electron-donating groups, like the amino group, tend to raise the HOMO energy, making the molecule more nucleophilic. rsc.org

| Orbital | Predicted Energy (eV) | Primary Localization | Significance |

|---|---|---|---|

| HOMO | -6.0 to -7.0 | Bromophenyl ring, Amino group | Electron-donating ability (Nucleophilicity) |

| LUMO | -1.0 to -2.0 | Nitrile group, Aromatic ring | Electron-accepting ability (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | - | Chemical stability and reactivity |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs, core orbitals, and bonds. This method is particularly useful for quantifying charge distribution and analyzing delocalization effects, such as hyperconjugation.

| Atom/Interaction | Predicted NBO Charge (e) | Interaction Energy (kcal/mol) |

|---|---|---|

| N (amino) | ~ -0.8 | - |

| C (nitrile) | ~ +0.1 | - |

| N (nitrile) | ~ -0.5 | - |

| Br | ~ -0.1 | - |

| LP(Namino) → σ(C-Cring) | - | Significant |

| π(Cring-Cring) → σ(C-CN) | - | Moderate |

While FMO theory provides a general overview of reactivity, local reactivity descriptors, such as Fukui functions, offer a more detailed prediction of which specific atoms within a molecule are most likely to participate in a chemical reaction. The Fukui function, f(r), measures the change in electron density at a particular point when an electron is added to or removed from the molecule. Condensed Fukui functions (fk+, fk-, and fk0) provide values for each atom, indicating its susceptibility to nucleophilic, electrophilic, and radical attack, respectively. scm.com

For this compound, the calculation of Fukui functions would pinpoint the most reactive sites. It is anticipated that the nitrogen atom of the nitrile group would have a high fk- value, indicating it is a primary site for electrophilic attack, which is consistent with the MEP analysis. niscpr.res.in The carbon atoms in the ortho and para positions of the phenyl ring relative to the amino group might also show reactivity towards electrophiles. The benzylic carbon, attached to four different groups, could also be a reactive center.

| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | fk0 (for Radical Attack) |

|---|---|---|---|

| N (nitrile) | Low | High | Moderate |

| C (benzylic) | Moderate | Low | High |

| N (amino) | Low | Moderate | Low |

| C (ortho/para to -NH2) | Low | Moderate | Moderate |

Electron Charge Transfer (ECT) is a fundamental process in many chemical and biological systems. Within a single molecule, intramolecular charge transfer can occur, especially in systems containing both electron-donating and electron-accepting groups. Analyzing the ECT properties of this compound can provide insights into its electronic transitions and potential applications in materials science.

The presence of the electron-donating amino group and the electron-withdrawing nitrile group connected through the bromophenyl framework suggests the possibility of intramolecular charge transfer. Upon electronic excitation, an electron could be transferred from the HOMO (localized on the amino and phenyl parts) to the LUMO (localized on the nitrile and phenyl parts). Computational methods can quantify the extent of this charge transfer, for instance, by analyzing the change in atomic charges between the ground and excited states. Studies on aromatic amines have shown that the amino group can act as a potent electron donor in such processes. nih.gov

| Parameter | Predicted Finding |

|---|---|

| Charge Transfer Direction | From Amino/Phenyl moiety to Nitrile moiety |

| Nature of Transition | π → π* with significant charge transfer character |

| Excitation Energy | In the UV region |

| Change in Dipole Moment upon Excitation | Significant increase |

Exploration of Quantum Chemical Descriptors and Predicted Molecular Properties

No specific studies detailing the quantum chemical descriptors for this compound were found. Research in this area would typically involve computational modeling to predict the molecule's electronic structure and reactivity.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties, including Hyperpolarizability, Dipole Moment, and Anisotropy of Polarizability

There is no available research that theoretically evaluates the non-linear optical (NLO) properties of this compound. Such a study would calculate parameters like the dipole moment (μ), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β) to predict the material's potential for applications in photonics and optical devices. Without dedicated computational analysis, these values remain unknown.

Computational Assessment of Atomic Charge Distribution (e.g., Mulliken Population Analysis)

A computational assessment of the atomic charge distribution for this compound using methods like Mulliken population analysis is not present in the available literature. This type of analysis is crucial for understanding the electrostatic potential and reactivity of different atoms within the molecule by assigning partial charges to each atom.

Prediction of Chemical Activity Parameters

Specific predictions of chemical activity parameters for this compound, derived from quantum chemical descriptors, have not been published. These parameters, often including HOMO-LUMO energy gaps, electronegativity, and chemical hardness, are instrumental in predicting the molecule's stability and reactivity in chemical reactions.

Solvation Effects and Advanced Molecular Modeling

Computational Studies on the Influence of Solvent Environments on Geometrical and Electronic Parameters

There are no published computational studies investigating the influence of different solvent environments on the geometrical and electronic parameters of this compound. Research in this area would typically use models like the Polarizable Continuum Model (PCM) to simulate how solvents affect the molecule's structure, stability, and electronic properties, which is essential for understanding its behavior in solution.

Detailed Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of publicly accessible scientific literature and chemical databases, detailed experimental data required to fully characterize the chemical compound this compound across various sophisticated spectroscopic methodologies is not available. While the compound is listed by several chemical suppliers (CAS No. 120667-58-5), published research containing its specific Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), or X-ray crystallography data could not be located.

The inquiry requested a thorough and scientifically accurate article structured around specific analytical techniques, including ¹H NMR, ¹³C NMR, vibrational spectroscopy, electronic spectroscopy, and X-ray diffraction. This structure necessitates access to precise, experimentally determined data such as chemical shifts (δ) for NMR, vibrational frequencies (cm⁻¹) for IR and Raman, absorption maxima (λmax) for UV-Vis, and crystallographic parameters for X-ray diffraction.

Without this foundational data, a scientifically rigorous analysis as outlined in the requested structure cannot be provided. The generation of data tables and a detailed discussion of the proton environments, carbon skeleton, functional group vibrations, electronic transitions, and solid-state structure for this compound would be speculative and not based on established research findings.

Therefore, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and strict focus on the specified compound.

Sophisticated Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. researchgate.netnih.gov

For 2-Amino-2-(3-bromophenyl)acetonitrile, electrospray ionization (ESI) would typically be used to generate protonated molecules, [M+H]+, in the gas phase. The subsequent fragmentation of this parent ion via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) provides valuable structural information. nih.govunito.it

The fragmentation patterns of α-amino nitriles and related amino acids are well-documented. Common fragmentation pathways for the protonated molecule of this compound would likely include:

Loss of Ammonia (B1221849) (NH₃): A characteristic fragmentation for primary amines, leading to a significant fragment ion.

Loss of the Nitrile Group (HCN): Cleavage of the cyano group is another common pathway for nitrile-containing compounds. nih.gov

Cleavage of the Bromine Atom: The C-Br bond can break, leading to the loss of a bromine radical or HBr.

Sequential Losses: Often, fragmentation involves sequential losses, such as the initial loss of ammonia followed by the loss of carbon monoxide (CO), a pattern commonly observed in α-amino acids. researchgate.netresearchgate.net

HRMS is crucial in distinguishing between isobaric fragments—fragments that have the same nominal mass but different elemental compositions. nih.gov For instance, it can differentiate between fragments resulting from different bond cleavages that might otherwise be indistinguishable with a lower-resolution instrument.

The analysis would confirm the molecular formula of the parent compound and provide a fragmentation tree that helps to piece together its structure.

| Proposed Fragment Ion | Formula | Description of Neutral Loss |

|---|---|---|

| [M+H - NH₃]⁺ | C₈H₅BrN⁺ | Loss of ammonia from the protonated molecule. |

| [M+H - HCN]⁺ | C₇H₇BrN⁺ | Loss of hydrogen cyanide. nih.gov |

| [M+H - Br]⁺ | C₈H₈N₂⁺ | Loss of the bromine atom. |

| [M+H - C₇H₅Br]⁺ | CH₄N₂⁺ | Cleavage resulting in the loss of the bromophenyl group. |

Advanced Analytical Methodologies for Isolation and Purity Assessment

Chromatographic Separation Techniques for Compound Isolation and Monitoring

Chromatography is a cornerstone of purification and analysis in organic chemistry. For "2-Amino-2-(3-bromophenyl)acetonitrile," various chromatographic techniques are utilized, each serving a specific purpose, from bulk purification to sensitive purity analysis and reaction monitoring.

Column chromatography is a primary method for the purification of multi-gram quantities of "this compound" following its synthesis. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For compounds like aromatic aminonitriles, silica (B1680970) gel is the most common stationary phase due to its polarity and effectiveness in separating molecules with diverse functional groups.

The choice of the mobile phase, or eluent, is critical for achieving effective separation. A solvent system is selected to provide differential migration rates for the target compound and its impurities. For molecules of intermediate polarity such as "this compound," a mixture of a non-polar solvent and a more polar solvent is typically employed. Common solvent systems include mixtures of hexane (B92381) or heptane (B126788) with ethyl acetate (B1210297) or dichloromethane. The polarity of the eluent is fine-tuned by adjusting the ratio of the solvents to achieve an optimal retention factor (Rf) and maximize separation. In some cases, acetonitrile (B52724) may be used as the polar component in place of more protic solvents like methanol (B129727) to improve the separation profile and maintain the stability of the silica gel stationary phase. biotage.com

Table 1: Representative Column Chromatography Conditions for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Graded mixture of Ethyl Acetate (EtOAc) in Hexane (e.g., 10% to 50% EtOAc) |

| Loading Technique | Dry loading onto silica gel or direct injection of a concentrated solution |

| Detection | Fractions are typically analyzed by Thin-Layer Chromatography (TLC) |

The process involves packing a glass column with a slurry of silica gel in the initial, less polar mobile phase. The crude "this compound" is then loaded onto the top of the column. The mobile phase is passed through the column, and as the solvent polarity is gradually increased (gradient elution), the adsorbed compounds begin to move down the column at different rates. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. sigmaaldrich.com It is used to determine when the starting materials have been consumed and the desired product has formed, signaling the appropriate time to stop the reaction.

To monitor the synthesis of "this compound," a small aliquot of the reaction mixture is taken at regular intervals and spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). Alongside the reaction mixture, spots of the starting materials (e.g., 3-bromobenzaldehyde) and a "co-spot" (a mixture of the starting material and the reaction aliquot) are also applied.

The TLC plate is then developed in a sealed chamber containing an appropriate solvent system, such as a mixture of n-butanol, acetic acid, and water, which is effective for separating amino compounds. nih.gov After the solvent front has moved up the plate, it is removed and dried. The spots can be visualized under UV light (254 nm), where aromatic compounds typically appear as dark spots. researchgate.net Because the primary amine group of the product may not be strongly UV-active, a chemical stain is often used for visualization. A ninhydrin (B49086) spray or dip is highly effective, as it reacts with the primary amine of "this compound" to produce a characteristic purple or pink spot, while the precursor aldehyde will not react. nih.gov The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane and a new spot, corresponding to the product, is prominent.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the high-resolution separating power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used for the definitive identification and purity assessment of "this compound." Due to the polar nature of amino compounds, specialized chromatographic methods are often required for effective separation. thermofisher.com

A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as ammonium (B1175870) formate. lcms.cz A gradient elution, where the proportion of acetonitrile is increased over time, is typically used to elute compounds of varying polarities. For highly polar molecules that show poor retention on standard C18 columns, mixed-mode or specialized amino acid columns can be employed. lcms.czchromforum.org

After chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operating in positive ion mode to protonate the amino group, forming the [M+H]+ ion. The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the compound.

For quantitative analysis, a bioanalytical method based on LC-MS/MS would be developed and validated according to regulatory guidelines. Validation ensures the method is accurate, precise, and reliable.

Table 2: Typical Parameters for LC-MS Method Validation

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

Recrystallization and Other Crystallization-Based Purification Protocols

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The principle involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution (mother liquor).

The choice of solvent is the most critical parameter in recrystallization. rochester.edu An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Furthermore, the solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out." For "this compound," which contains both a polar amino group and a less polar bromophenyl group, a range of solvents could be suitable.

Common solvents for recrystallizing compounds with amine functionalities include alcohols like ethanol (B145695) or methanol. orgsyn.org Solvent mixtures, such as hexane/ethyl acetate or hexane/acetone, can also be effective by allowing for fine-tuning of the solvent polarity. rochester.edu The process involves heating the solvent to its boiling point, dissolving the crude solid to form a saturated solution, and then allowing it to cool undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.

An alternative strategy for purifying amines is to form a salt, such as a hydrochloride salt, by treating a solution of the amine with hydrochloric acid. These salts often have very different solubility profiles from the freebase and can be crystallized readily from various solvents, including water or alcohol-ether mixtures, to achieve high purity. rochester.edu

Prospective Research Directions and Unexplored Academic Avenues

Development of Novel and Environmentally Sustainable Synthetic Routes for Aminonitriles

The synthesis of α-aminonitriles, including 2-Amino-2-(3-bromophenyl)acetonitrile, is traditionally dominated by the Strecker reaction, which involves the one-pot, three-component condensation of an aldehyde (3-bromobenzaldehyde), an amine (ammonia), and a cyanide source. mdpi.comacs.org While effective, classic methodologies often rely on stoichiometric amounts of toxic cyanide reagents and non-recyclable catalysts. nih.gov Future research is geared towards developing greener, more sustainable synthetic protocols.

Prospective research in this area includes the exploration of novel catalytic systems that are efficient, recyclable, and operate under mild, environmentally benign conditions. researchgate.netnih.gov The use of water as a solvent, solvent-free conditions, and heterogeneous catalysts are key areas of investigation. nih.govderpharmachemica.comorganic-chemistry.org For instance, catalysts like indium powder in water, nano copper ferrite (B1171679), and sulfated polyborate have shown excellent yields in the synthesis of various α-aminonitriles and could be adapted for the synthesis of the title compound. mdpi.comresearchgate.netnih.gov Another avenue involves developing safer alternatives to traditional cyanide sources, such as the in situ generation of HCN from non-toxic precursors like potassium thiocyanate (B1210189) or α-amino acids, which would significantly enhance the safety and environmental profile of the synthesis. organic-chemistry.orgrsc.org

| Catalyst System | Reaction Conditions | Advantages | Potential Yields |

| Indium powder in water | Room temperature | Environmentally benign solvent, high efficiency. nih.gov | Excellent (79-98%) nih.gov |

| Nano copper ferrite (CuFe₂O₄) | Room temperature | Heterogeneous, easily recoverable, reusable. researchgate.net | High |

| Sulfated polyborate | Solvent-free, room temp. | Solvent-free, high yields, catalyst is reusable. mdpi.com | Excellent (up to 99%) mdpi.com |

| EPZG (FeCl₃ on clay) | Solvent-free, room temp. | Green catalyst, short reaction times, high yields. derpharmachemica.com | High (90-91%) derpharmachemica.com |

| Ammonium (B1175870) Salts | Air and moisture tolerant | Avoids direct use of cyanation reagents. nih.gov | Good |

This table summarizes various environmentally sustainable catalytic systems reported for the general synthesis of α-aminonitriles, which could be applied to the synthesis of this compound.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

α-Aminonitriles are recognized as versatile intermediates, serving as precursors to α-amino acids, amides, diamines, and various nitrogen-containing heterocycles. researchgate.netuni-mainz.de The reactivity of this compound, however, remains largely unchartered. Future research should focus on discovering novel transformations of this bifunctional molecule.

The aminonitrile moiety can act as a stabilized α-aminocarbanion or an acyl anion equivalent, enabling the formation of new carbon-carbon bonds. uni-mainz.deresearchgate.net Investigations could explore its participation in novel cyclization reactions to form complex heterocyclic scaffolds. Furthermore, the presence of the bromine atom on the phenyl ring opens a gateway to a vast array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. A significant research avenue would be the exploration of sequential or tandem reactions that leverage both the aminonitrile group and the aryl bromide, allowing for the rapid construction of molecular complexity from a single, versatile starting material. Theoretical calculations predict that α-aminonitriles exhibit enhanced reactivity compared to other nitriles, suggesting a broad scope for new chemical discoveries. nih.gov

Implementation of Advanced Computational Algorithms for Predicting Reaction Pathways and Selectivity

Modern computational chemistry offers powerful tools for accelerating chemical research. The application of advanced algorithms to predict reaction pathways, transition states, and selectivity for reactions involving this compound is a promising and largely unexplored field. chemrxiv.org

Retrosynthesis prediction models, utilizing artificial intelligence and deep learning algorithms like sequence-to-sequence (Seq2Seq) and Graph Neural Networks (GNNs), can automatically extract chemical knowledge from vast reaction datasets to propose novel and efficient synthetic routes. chemrxiv.orgchemrxiv.org These tools could be employed to design optimal syntheses of this compound and its derivatives. Furthermore, quantum chemical methods, such as the Artificial Force Induced Reaction (AFIR) method, can be used for automated reaction path searching to predict unexplored reactions and their outcomes. nih.gov Such in silico studies can guide experimental efforts by identifying the most promising reaction conditions and substrates, thereby saving significant time and resources. scienceopen.com Computational screening could predict the outcomes of various cross-coupling reactions at the bromine site or novel transformations at the aminonitrile center, providing a roadmap for synthetic exploration. nih.gov

In-depth Investigation of Spectroscopic Signatures for Mechanistic Insight and Quantitative Analysis

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. While general spectroscopic data for α-aminonitriles are understood, detailed mechanistic studies on reactions involving this compound are lacking. Future work should involve in-depth spectroscopic investigations to elucidate reaction intermediates and transition states.

Advanced techniques such as in situ NMR and IR spectroscopy can monitor reaction progress in real-time, providing crucial kinetic and mechanistic data. Isotopic labeling studies, where specific atoms are replaced with their isotopes (e.g., ¹³C or ¹⁵N), can be used in conjunction with NMR and mass spectrometry to trace the fate of atoms throughout a reaction sequence. This approach would be invaluable for understanding complex rearrangements or cyclization reactions. High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification of products and intermediates. derpharmachemica.com A comprehensive spectroscopic database for this compound and its derivatives would be a valuable resource for the scientific community.

| Spectroscopic Technique | Expected Signature for this compound | Information Gained |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.6 ppm), α-CH (singlet), -NH₂ (broad singlet) | Structural confirmation, purity analysis, kinetic studies. |

| ¹³C NMR | Aromatic carbons, C≡N carbon (~118-125 ppm), α-C | Carbon skeleton confirmation. |

| FT-IR | C≡N stretch (~2230-2250 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C-Br stretch | Identification of key functional groups. derpharmachemica.com |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) showing characteristic isotopic pattern for bromine | Molecular weight confirmation, elemental composition (HRMS). derpharmachemica.comresearchgate.net |

This table presents the expected spectroscopic data for this compound based on the analysis of similar structures.

Expanded Utility as a Synthetic Building Block for Architecturally Complex Molecular Targets

The true potential of this compound lies in its application as a versatile building block for the synthesis of architecturally complex molecules, particularly those with potential biological activity. nih.govuni-mainz.de The nitrile group is a key pharmacophore in numerous approved drugs and clinical candidates, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.gov

Future research should focus on demonstrating the utility of this compound in the synthesis of novel molecular scaffolds. The combination of the aminonitrile functionality and the aryl bromide allows for a divergent synthetic strategy. For example, the aminonitrile can be hydrolyzed to an α-amino acid, which can then be incorporated into peptides. Simultaneously, the aryl bromide can be used as a handle for elaboration into more complex biaryl structures or for the introduction of other functional groups via metal-catalyzed cross-coupling. sigmaaldrich.com This dual reactivity makes this compound an ideal starting material for creating libraries of complex compounds for drug discovery and materials science applications. acs.orgadvancionsciences.com Its derivatives could be explored as novel ligands for receptors or as inhibitors for enzymes like proteases, where the nitrile can act as an electrophilic "warhead". acs.orgnih.gov

Q & A

Basic: What are the common synthetic routes for preparing 2-Amino-2-(3-bromophenyl)acetonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves condensation of 3-bromobenzaldehyde with ammonium acetate and a cyanide source (e.g., KCN) in ethanol or methanol under reflux. Key steps include:

- Imine Formation: Reaction of the aldehyde with ammonia generates an imine intermediate.

- Cyanide Addition: Nucleophilic attack by cyanide on the imine yields the nitrile group.

- Purification: Recrystallization or column chromatography improves purity.

Critical Parameters:

- Solvent Polarity: Polar solvents (e.g., ethanol) enhance reaction rates but may require higher temperatures .

- Catalyst Use: Acidic or basic catalysts (e.g., acetic acid) can accelerate imine formation .

- Stoichiometry: Excess cyanide (1.2–1.5 equiv.) minimizes unreacted aldehyde but may increase by-products.

Yield Optimization Table:

| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 80 | None | 65–70 | 90–95 |

| Acetonitrile | 60 | AcOH | 75–80 | 85–90 |

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: A singlet at δ 4.2–4.5 ppm (CH₂ group), aromatic protons (δ 7.2–7.8 ppm), and NH₂ protons (δ 5.5–6.0 ppm, broad) .

- ¹³C NMR: A nitrile carbon at δ 115–120 ppm and quaternary carbons adjacent to Br.

- IR Spectroscopy: Sharp peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (NH₂ stretch).

- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 239/241 (Br isotope pattern) .

- X-ray Crystallography: Confirms spatial arrangement of the bromophenyl and amino groups .

Advanced: How can computational chemistry methods, such as DFT calculations, be applied to predict the reactivity and electronic properties of this compound in novel reaction environments?

Methodological Answer:

- Reactivity Prediction: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example:

- Solvent Effects: Polarizable Continuum Models (PCM) simulate solvent interactions, predicting solvolysis rates in polar aprotic solvents.

- Transition-State Modeling: IRC (Intrinsic Reaction Coordinate) analysis maps reaction pathways for cyanide addition .

Advanced: What experimental design strategies (e.g., factorial design, response surface methodology) are recommended for optimizing the synthesis of this compound while minimizing by-product formation?

Methodological Answer:

- Screening Experiments: Use a 2³ factorial design to evaluate three variables: solvent polarity, temperature, and catalyst concentration.

- Response Surface Methodology (RSM): A Central Composite Design (CCD) identifies optimal conditions for maximizing yield. Example factors:

- Data Analysis: ANOVA identifies significant interactions. For instance, high temperature with excess cyanide increases dimerization .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound derivatives, particularly when comparing in vitro vs. in vivo results?

Methodological Answer:

- Controlled Variables:

- Solubility: Use DMSO for in vitro assays vs. saline for in vivo to mimic physiological conditions.

- Metabolic Stability: Conduct liver microsome assays to predict in vivo metabolite formation .

- Data Reconciliation:

Advanced: What analytical approaches are critical for resolving conflicting reports about the thermal stability and decomposition pathways of this compound under different storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantifies weight loss at 100–200°C, identifying decomposition onset.

- Gas Chromatography-Mass Spectrometry (GC-MS): Detects volatile degradation products (e.g., HCN, Br-containing fragments).

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months, monitoring purity via HPLC.

- Contradiction Resolution: Cross-validate findings using multiple techniques (e.g., NMR and FTIR for structural changes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.